(6-Chloropyridin-3-yl)methanesulfonyl chloride
Overview
Description
(6-Chloropyridin-3-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Pathways : The compound (6-Chloropyridin-3-yl)methanesulfonyl chloride serves as a pivotal intermediate in various synthetic routes, particularly in the construction of heterocyclic compounds. For instance, its reactivity with lithiated (phenylsulfonyl)methane, followed by acylation, reduction, and cyclisation processes, has been exploited to synthesize 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, showcasing its utility in creating complex molecular architectures with high yields and stereoselectivities (D. Craig, P. Jones, G. Rowlands, 2000).
Chemical Reactivity : Research indicates that this compound can undergo various chemical transformations, including cyclisation reactions to produce tetrahydrocarbazoles, highlighting its versatility in facilitating ring-closure reactions and expanding the scope of synthetic chemistry (R. Gataullin, Alexander Sotnikov, I. Abdrakhmanov, G. Tolstikov, 2003).
Material Science and Energy Storage
Electrochemical Applications : In the realm of material science, particularly concerning energy storage, this compound has been implicated in the synthesis of advanced materials. For example, its role in the electrochemical properties of vanadium pentoxide films, which are studied for potential applications in batteries, underscores its importance in developing new materials for energy storage solutions (L. Su, J. Winnick, P. Kohl, 2001).
Catalysis and Reaction Mechanisms
Catalytic Decomposition : The catalytic decomposition of methanesulfonyl chloride, a related compound, to produce methyl chloride highlights the compound's role in catalysis and reaction mechanism studies. This process, which includes the presence of SO2 to prevent deeper reactions, demonstrates the compound's utility in selective conversion processes, providing insights into the design of more efficient and selective catalytic systems (Shujuan Kang, Wei Zhou, Qisheng Ma, Qianwen Zhang, Guanyi Chen, Yongchun Tang, 2017).
Environmental Chemistry
Redox Reactions : The one-electron reduction of methanesulfonyl chloride, which leads to the formation of sulfonyl radicals and its subsequent reactions, especially in oxygenated solutions, illustrates the compound's significance in environmental chemistry. These reactions, which include cis-trans isomerization of mono-unsaturated fatty acids, shed light on the intricate redox processes that can occur in the environment, contributing to a deeper understanding of atmospheric chemistry and pollution mitigation strategies (M. Tamba, K. Dajka, C. Ferreri, K. Asmus, C. Chatgilialoglu, 2007).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGINWFLGGHDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683813-60-7 | |
Record name | (6-chloropyridin-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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